(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-
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Overview
Description
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6. This compound is known for its high degree of chlorination, which imparts unique chemical and physical properties. It is also referred to as 2,2’,4,4’,6,6’-hexachlorobiphenyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the desired degree of chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated quinones, while reduction can produce various chlorinated biphenyls with fewer chlorine atoms .
Scientific Research Applications
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on biphenyls.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various proteins and enzymes, particularly those involved in the endocrine system. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,4,5,6’-Hexachlorobiphenyl: Another highly chlorinated biphenyl with similar properties.
2,2’,4,4’,6,6’-Hexachlorodiphenyl: A closely related compound with slight structural differences.
Uniqueness
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, leading to its persistence in the environment and potential for bioaccumulation .
Properties
CAS No. |
149111-98-8 |
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Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,4,6-trichloro-3-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)12(19)11(10)18/h1-3,19H |
InChI Key |
UAPGRBIDGQSSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)O)Cl)Cl)Cl |
Origin of Product |
United States |
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